molecular formula C11H10N2O2S B6326477 (2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% CAS No. 893737-27-4

(2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95%

Cat. No. B6326477
CAS RN: 893737-27-4
M. Wt: 234.28 g/mol
InChI Key: BEOUOXOFSVLEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% (abbreviated as DHMP) is a heterocyclic organic compound containing sulfur, nitrogen, and oxygen. It is a colorless solid that is soluble in water and ethanol. DHMP is a versatile compound that has a wide range of applications in scientific research. It has been used in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. It has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various hormones on the body. Additionally, it has been used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on cancer cells.

Mechanism of Action

The exact mechanism of action of (2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, hormones, and other compounds. It is also believed to act as an inhibitor of enzymes involved in the synthesis of proteins and nucleic acids. Additionally, (2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. Additionally, (2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage.

Advantages and Limitations for Lab Experiments

(2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using (2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% is its low cost and ease of synthesis. Additionally, it is a relatively stable compound, making it well suited for use in laboratory experiments. However, one of the main limitations of using (2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% is its relatively low solubility in water. This can make it difficult to use in some laboratory experiments.

Future Directions

There are a number of potential future directions for the use of (2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% in scientific research. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of (2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% in drug development and cancer research. Finally, further research could be done to explore the potential uses of (2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% in laboratory experiments, such as its use in the synthesis of proteins and nucleic acids.

Synthesis Methods

(2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% can be synthesized by a variety of methods. The most common method is a three-step reaction involving the condensation of 2,4-dihydroxy-5-methylthiophenol, 4-methylthiophenol, and acetic anhydride. This reaction yields (2,4)-Dihydroxy-5-(4-methylthiophenyl)pyrimidine, 95% as a 95% pure product. Other methods of synthesis include the Knoevenagel condensation of 2,4-dihydroxy-5-methylthiophenol and 4-methylthiophenol, as well as the condensation of 2,4-dihydroxy-5-methylthiophenol and acetic anhydride.

properties

IUPAC Name

5-(4-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-16-8-4-2-7(3-5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOUOXOFSVLEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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